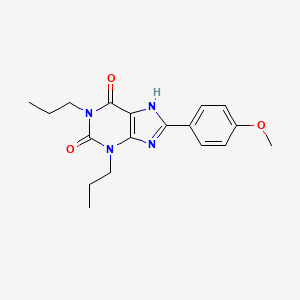
8-(4-Methoxyphenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- is a complex organic compound with a molecular formula of C16H16N4O4S and a molecular weight of 360.39 . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.
准备方法
The synthesis of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- involves several steps. The synthetic route typically includes the reaction of purine derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dimethyl-: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl-: This compound has different substituents, which may affect its reactivity and applications.
The uniqueness of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- lies in its specific substituents and the resulting properties, making it valuable for various scientific and industrial applications.
生物活性
The compound 8-(4-Methoxyphenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione , known for its structural complexity and potential biological activities, has garnered attention in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N4O3. Its structure features a purine core substituted with a 4-methoxyphenyl group and two propyl groups at specific positions. This unique configuration may influence its interaction with biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of purine derivatives. The compound's structural analogs have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Table 1 summarizes findings from recent studies on related compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.005 mg/mL |
| Compound B | E. coli | 0.010 mg/mL |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer potential of purine derivatives has been extensively studied. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. Notably:
- In vitro studies have indicated that certain purine derivatives can induce apoptosis in cancer cells.
- IC50 values for related compounds suggest significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2 presents the IC50 values for related compounds:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 10.5 |
| Compound D | A549 | 8.2 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:
- Inhibition of specific kinases involved in cell proliferation.
- Modulation of apoptotic pathways , leading to increased cancer cell death.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of purine derivatives:
- Case Study on Anticancer Activity : A study evaluated the effects of a related purine derivative on MCF-7 cells, reporting a significant reduction in cell viability and induction of apoptosis through caspase activation.
- Case Study on Antimicrobial Efficacy : Another investigation demonstrated that a structurally similar compound exhibited potent activity against E. coli, with a notable reduction in bacterial load in infected animal models.
属性
CAS 编号 |
101126-73-2 |
|---|---|
分子式 |
C18H22N4O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
8-(4-methoxyphenyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-4-10-21-16-14(17(23)22(11-5-2)18(21)24)19-15(20-16)12-6-8-13(25-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,19,20) |
InChI 键 |
JRWGEHUXXHRROS-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















